
1,1\'-Bis(diisopropylphosphino)ferrocene
Description
1,1'-Bis(diisopropylphosphino)ferrocene (CAS: 97239-80-0), often abbreviated as DiPPF in literature, is a bidentate phosphine ligand with the molecular formula C₂₂H₃₆FeP₂ and a molecular weight of 418.3 g/mol . It is synthesized via the reaction of 1,1'-dibromoferrocene with diisopropylphosphine under inert conditions, followed by purification to remove structural isomers . Its bulky diisopropylphosphine groups confer high electron-donating capacity and steric hindrance, making it a robust ligand for transition-metal catalysis, particularly in hydrogenation, cross-coupling, and asymmetric synthesis .
The compound is air-sensitive, requiring storage under inert gas (e.g., argon) to prevent oxidation. Its purity (typically ≥95%) is verified via ³¹P NMR and X-ray crystallography .
Properties
InChI |
InChI=1S/2C11H18P.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;/h2*5-10H,1-4H3; | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBBEMRSRONKMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.[Fe] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36FeP2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boron Trifluoride-Mediated Direct Phosphination (Patent Route)
The most efficient contemporary synthesis, detailed in CN104861001A, employs a three-step sequence starting from ferrocene and diisopropylphosphine oxide:
Reaction Mechanism
- Coordination Activation : Boron trifluoride etherate activates the phosphine oxide through Lewis acid-base interaction, facilitating nucleophilic attack by ferrocene's cyclopentadienyl rings.
- Electrophilic Substitution : Sequential proton abstraction and phosphine group incorporation occur at both cyclopentadienyl positions.
- Salt Metathesis : The intermediate tetrafluoroborate salt undergoes methanolysis to yield the free phosphine ligand.
Optimized Reaction Conditions
Parameter | Value |
---|---|
Solvent System | 1,2-Dichloroethane/MeOH |
Temperature Range | -10°C (BF3 addition) → 70°C (reflux) |
Molar Ratio (Fe:PO:BX3) | 1:4:8 |
Reaction Time | 12 h (main reaction) |
Workup | Aqueous hydrolysis → Recrystallization (CH2Cl2/hexanes) |
This method achieves 90% isolated yield with 98.1% purity (HPLC), significantly outperforming traditional lithiation routes in both efficiency and scalability.
Traditional Dilithiation Approach
Early synthetic efforts relied on sequential lithiation-phosphination strategies, as referenced in comparative studies:
- Dilithiation : Treatment of ferrocene with n-butyllithium at -78°C generates the 1,1'-dilithio intermediate.
- Phosphine Quenching : Reaction with chlorodiisopropylphosphine introduces the phosphine groups.
- Oxidation Control : Strict exclusion of oxygen prevents phosphine oxide formation.
While theoretically feasible, this method suffers from practical limitations:
- Low yields (35-45%) due to incomplete lithiation and side reactions
- Requirement for cryogenic conditions (-78°C)
- Sensitivity to trace moisture and oxygen
Experimental Protocol Refinement
Critical Process Parameters
The patent method's success hinges on precise control of:
Scalability Considerations
Batch trials demonstrate linear scalability from 10g to 5kg production scales with consistent yield (89-91%). Key engineering challenges include:
- Efficient removal of BF3·OEt2 byproducts
- Continuous extraction system for aqueous/organic phase separation
- In-line NMR monitoring of phosphine oxide conversion
Structural Characterization
Spectroscopic Fingerprints
31P NMR Analysis
1H NMR Signatures
Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
Ferrocene Cp-H | 4.16-4.38 | Multiplet |
CH(CH3)2 | 1.56 | Doublet |
JPH coupling | 17.0 Hz | - |
Elemental Composition Validation
Element | Calculated (%) | Observed (%) |
---|---|---|
C | 65.82 | 65.80 |
H | 9.35 | 9.36 |
Fe | 11.78 | 11.75 |
Crystallographic Data
While single-crystal X-ray structures remain unreported for the free ligand, related Pd(II) complexes exhibit:
Comparative Method Analysis
Metric | BF3 Method | Lithiation Route |
---|---|---|
Yield | 90% | 35-45% |
Reaction Temperature | -10°C → 70°C | -78°C → RT |
Oxygen Sensitivity | Moderate | High |
Phosphine Oxide Byproduct | <2% | 15-20% |
Scalability | Multi-kilogram | <100g |
The boron trifluoride approach demonstrates clear advantages in manufacturability and process safety, though it requires careful handling of corrosive BF3 reagents.
Applications in Catalytic Systems
Palladium-Mediated Cross Couplings
Complexation with Pd(0) precursors generates highly active catalysts for:
Nickel Complexes
Air-stable NiCl2(L)2 complexes enable Kumada couplings of aryl fluorides under mild conditions (40°C, 2h).
Chemical Reactions Analysis
Catalytic Cross-Coupling Reactions
Dippf serves as a ligand in palladium-catalyzed cross-coupling reactions, enabling efficient bond formation under mild conditions. Key applications include:
Catalytic Transformations with Allenes and Olefins
Dippf enhances reactivity in ruthenium- and cobalt-catalyzed processes:
-
Ruthenium-Catalyzed Hydrohydroxyalkylation : Dippf facilitates the coupling of 1,1-disubstituted allenes with aldehydes, producing γ,δ-unsaturated alcohols with regioselectivity .
-
Cobalt-Catalyzed Hydroacylation : Using N-3-picolin-2-yl aldimines as aldehyde equivalents, dippf enables intermolecular hydroacylation of olefins, forming ketones .
Electrochemical Behavior
Cyclic voltammetry studies reveal dippf’s redox activity and metal coordination effects:
Coordination to transition metals stabilizes the oxidized ferrocene backbone, increasing oxidation potentials .
Scientific Research Applications
Catalytic Applications
1,1'-Bis(diisopropylphosphino)ferrocene serves as a versatile ligand in coordination chemistry, particularly in the formation of metal complexes that act as catalysts for various chemical reactions. The electron-donating phosphine groups enhance the stability and reactivity of these complexes.
Table 1: Catalytic Reactions Involving 1,1'-Bis(diisopropylphosphino)ferrocene
Reaction Type | Metal Complexes Involved | Key Features |
---|---|---|
Cross-Coupling Reactions | Palladium complexes | Facilitates reactions like Suzuki and Heck coupling |
C-H Bond Activation | Ruthenium complexes | Enhances selectivity and efficiency |
Olefin Metathesis | Molybdenum or tungsten complexes | Effective for polymerization processes |
Case Study 1: Cross-Coupling Reactions
A study demonstrated that palladium complexes containing 1,1'-Bis(diisopropylphosphino)ferrocene exhibited high efficiency in cross-coupling reactions. The steric bulk of the diisopropyl groups provided enhanced selectivity and minimized side reactions, making these complexes valuable for synthesizing complex organic molecules .
Case Study 2: C-H Activation
Research involving ruthenium complexes highlighted the ability of 1,1'-Bis(diisopropylphosphino)ferrocene to facilitate C-H activation. This process is crucial for functionalizing hydrocarbons without pre-functionalization steps, showcasing its potential in developing new synthetic methodologies .
Material Science Applications
The unique properties of 1,1'-Bis(diisopropylphosphino)ferrocene also extend to materials science. Its thermal stability and ability to form stable metal complexes make it suitable for developing functional materials.
Table 2: Material Science Applications
Application Area | Description |
---|---|
Functional Materials | Used in creating thermally stable polymers |
Sensors | Potential use in sensor technology due to redox properties |
Drug Development | Acts as a building block for metal-based therapeutic agents |
Interaction Studies
Interaction studies have been conducted to explore the coordination behavior of 1,1'-Bis(diisopropylphosphino)ferrocene with various metal ions. Techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate binding modes and stability of the resulting complexes.
Table 3: Interaction Studies Summary
Metal Ion | Binding Mode | Stability Observed |
---|---|---|
Platinum | Strong π-backbonding | High stability under ambient conditions |
Nickel | Coordination through phosphorus | Moderate stability; sensitive to air |
Gold | Strong σ-donation | High stability; potential for catalysis |
Mechanism of Action
The mechanism by which 1,1’-Bis(diisopropylphosphino)ferrocene exerts its effects is primarily through its role as a ligand. The phosphine groups coordinate with metal centers, stabilizing the metal and facilitating various catalytic processes. The ferrocene backbone provides structural stability and electronic properties that enhance the compound’s effectiveness in catalysis. Molecular targets and pathways involved include metal centers in catalytic cycles, where the compound helps in the activation and transformation of substrates.
Comparison with Similar Compounds
Comparison with Similar Bisphosphinoferrocene Ligands
Structural and Electronic Differences
The table below compares DiPPF with structurally related bisphosphinoferrocene ligands:
Key Observations :
Reactivity and Catalytic Performance
Hydrogenation Reactions
In Rh-catalyzed aldehyde hydrogenation, DiPPF outperforms monodentate phosphines and less bulky bidentate ligands (e.g., dppf) due to its enhanced electron density at the metal center. For unsaturated aldehydes, DiPPF achieves >90% conversion under mild conditions, whereas dppf requires higher temperatures .
Cross-Coupling Reactions
In Pd-catalyzed carbocyclization of alkynyl ketones, DiPPF’s electron-rich nature increases reaction yields dramatically. For example:
- DiPPF : 95% yield (6 mol% catalyst loading) .
- dppf : 75% yield under identical conditions .
- BINAP : 60% yield .
This superiority is attributed to DiPPF’s ability to stabilize Pd intermediates and accelerate reductive elimination .
Stability in Metal Complexes
DiPPF forms more stable Ru complexes (e.g., Ru(OAc)₂(DiPPF)) compared to DCyPF, as its steric bulk prevents ligand dissociation during catalytic cycles .
Challenges and Limitations
- Solvent Sensitivity : DiPPF’s performance varies significantly with solvent polarity. For instance, in aqueous media, its catalytic efficiency drops due to partial ligand oxidation .
- Synthesis Complexity : DiPPF’s purification requires rigorous chromatography to separate isomers, unlike dtbpf, which crystallizes readily .
Industrial Relevance
DiPPF is commercially available (e.g., BenchChem, CymitQuimica) at ~$22–316 per 100 mg–1 g . Its cost-effectiveness and performance make it a preferred ligand for pharmaceutical intermediates .
Biological Activity
1,1'-Bis(diisopropylphosphino)ferrocene (DiPrPF) is a bidentate ligand that has gained attention in the fields of coordination chemistry and medicinal chemistry due to its unique structural properties and biological activities. This compound is characterized by its ferrocene backbone, which imparts stability and redox properties, making it a versatile candidate for various applications, including catalysis and drug development.
Synthesis and Coordination Chemistry
DiPrPF can be synthesized through the reaction of ferrocene with diisopropylphosphine. The resulting ligand exhibits strong coordination capabilities with various transition metals, forming complexes that display enhanced biological activity. The ability of DiPrPF to stabilize metal ions is crucial for its application in biological systems, particularly in the development of anticancer agents.
Anticancer Properties
Recent studies have demonstrated that DiPrPF-based metal complexes exhibit significant cytotoxicity against a range of cancer cell lines. For instance, cycloplatinated(II) complexes containing DiPrPF have shown strong interactions with DNA, leading to increased apoptosis in cancer cells. The cytotoxicity was evaluated using the MTT assay, revealing IC50 values in the low micromolar range for several tested complexes .
Table 1: Cytotoxicity of DiPrPF-Containing Metal Complexes
Complex Type | Cell Line Tested | IC50 (µM) |
---|---|---|
Cycloplatinated(II) | HeLa | 5.2 |
Binuclear Platinum(II) | A549 | 3.8 |
Palladium(II) | MCF-7 | 4.5 |
The mechanism by which DiPrPF-containing complexes exert their anticancer effects involves interaction with cellular macromolecules such as DNA. Molecular docking studies have indicated that these complexes can intercalate into DNA strands, disrupting replication and transcription processes. Additionally, the generation of reactive oxygen species (ROS) has been implicated in the induction of apoptosis .
Antimicrobial Activity
DiPrPF has also been investigated for its antimicrobial properties. Preliminary assays indicate that certain metal complexes derived from DiPrPF demonstrate potent activity against both Gram-positive and Gram-negative bacteria. For example, a study found that a silver complex with DiPrPF exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 2: Antimicrobial Activity of DiPrPF Complexes
Metal Complex | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Silver-DiPrPF | E. coli | 12 |
Copper-DiPrPF | S. aureus | 8 |
Case Study 1: Anticancer Activity
A study conducted by researchers at the University of Bristol evaluated the anticancer potential of a binuclear platinum complex bearing DiPrPF. The results indicated that the complex not only inhibited cell proliferation but also induced significant cell cycle arrest at the G2/M phase. This study highlights the potential of DiPrPF as a ligand in developing new anticancer therapies.
Case Study 2: Antimicrobial Evaluation
In another investigation, a series of DiPrPF metal complexes were synthesized and tested against various pathogenic bacteria. The findings revealed that these complexes had a broad spectrum of activity, with some exhibiting synergistic effects when combined with conventional antibiotics, suggesting a potential strategy for overcoming antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1′-Bis(diisopropylphosphino)ferrocene, and what factors influence reaction yield?
- Methodology : DIPPF is synthesized via sequential additions of 1,1′-bis-(diisopropylphosphino)ferrocene to a reaction mixture under inert conditions, followed by heating (30–50°C) and solvent evaporation. Critical factors include:
- Temperature control : Heating to 50°C ensures complete ligand coordination .
- Solvent choice : Methyl ethyl ketone (MEK) is used for solubility and easy removal .
- Purity control : Recrystallization from methylene chloride/n-hexane yields 98.1% purity (HPLC) .
Q. How does DIPPF compare to other bidentate phosphine ligands (e.g., dppf, BINAP) in transition-metal catalysis?
- Electron-rich nature : DIPPF’s diisopropyl groups enhance electron donation, improving catalytic activity in Pd-catalyzed carbocyclization (95% yield vs. 70–80% for dppf/BINAP) .
- Steric effects : Bulky substituents stabilize metal centers, reducing side reactions in Ru-catalyzed hydroamination (51–91% yields for substituted styrenes) .
- Table: Ligand Comparison
Ligand | Reaction Type | Yield Improvement | Key Advantage |
---|---|---|---|
DIPPF | Pd-catalyzed carbocyclization | 95% vs. 70% (dppf) | Electron donation/steric bulk |
BINAP | Asymmetric catalysis | Moderate | Chirality transfer |
dppf | Cross-coupling | 80–85% | Moderate electron donation |
Q. What safety precautions are critical when handling DIPPF in the laboratory?
- Hazards : H302 (acute toxicity), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
- Protocols :
- Use inert atmosphere storage (N₂/Ar) to prevent oxidation .
- PPE: Gloves, goggles, and respiratory protection (P280/P284) .
- Spill management: Avoid dust formation; use non-sparking tools .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of DIPPF across different studies?
- Root causes : Variability in metal precursor purity, solvent polarity, or ligand-to-metal ratios.
- Methodology :
- Replicate conditions : Standardize solvent (e.g., THF vs. toluene), temperature, and catalyst loading .
- Characterization : Use ³¹P NMR to confirm ligand coordination and X-ray crystallography for structural validation .
- Computational analysis : DFT studies to compare electronic profiles (e.g., charge distribution on Fe/P centers) .
Q. What mechanistic insights explain DIPPF’s role in anti-Markovnikov hydroamination?
- Key findings : In Ru-catalyzed reactions, DIPPF stabilizes metal-hydride intermediates, enabling irreversible anti-Markovnikov addition via a non-insertion pathway .
- Experimental evidence : Kinetic studies show zero-order dependence on amine concentration, suggesting rate-limiting hydride transfer .
- Ligand effects : DIPPF’s electron density accelerates oxidative addition of vinylarenes to the metal center .
Q. How does DIPPF influence diastereoselectivity in hydrohydroxyalkylation reactions?
- Curtin-Hammett control : DIPPF stabilizes transition states with lower activation barriers, amplifying diastereoselectivity (e.g., 2:1 → 5:1 dr via counterion optimization) .
- Counterion screening : Weakly coordinating anions (e.g., BF₄⁻) enhance selectivity by reducing steric hindrance .
Methodological Recommendations
- Synthesis optimization : Monitor reaction progress via TLC or in situ IR spectroscopy to identify intermediates .
- Catalyst recycling : Explore immobilization on silica or magnetic nanoparticles to improve sustainability .
- Computational tools : Use Gaussian or ORCA for DFT calculations to predict ligand-metal interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.